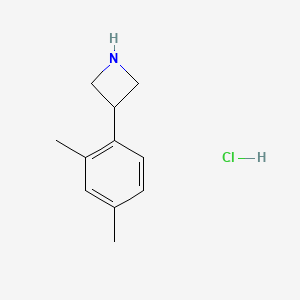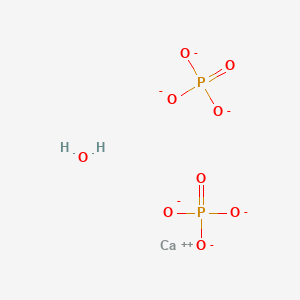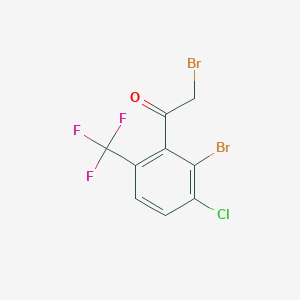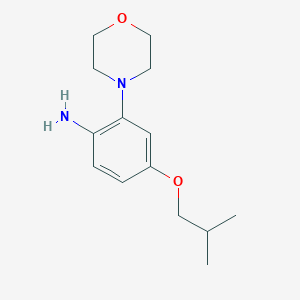
Calcium succinate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium succinate hydrate is a chemical compound that consists of calcium ions, succinate ions, and water molecules It is a hydrate form of calcium succinate, which is the calcium salt of succinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium succinate hydrate can be synthesized through several methods. One common approach involves the reaction of calcium carbonate with succinic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{CaCO}_3 + \text{C}_4\text{H}_6\text{O}_4 \rightarrow \text{Ca(C}_4\text{H}_4\text{O}_4\text{)} + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting calcium hydroxide with succinic acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting solution is then crystallized to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: Calcium succinate hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form calcium fumarate.
Reduction: It can be reduced to form calcium butyrate.
Substitution: It can participate in substitution reactions where the succinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium chloride or potassium bromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Calcium fumarate.
Reduction: Calcium butyrate.
Substitution: Various calcium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Calcium succinate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other calcium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways, particularly in the Krebs cycle where succinate is an intermediate.
Medicine: It is explored for its potential use as a dietary supplement to provide calcium and succinate, which may have therapeutic benefits.
Industry: It is used in the production of biodegradable polymers and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of calcium succinate hydrate involves its dissociation into calcium ions and succinate ions in aqueous solutions. The calcium ions can participate in various biochemical processes, including bone formation and muscle contraction. The succinate ions can enter the Krebs cycle, where they are involved in the production of energy through cellular respiration.
Comparación Con Compuestos Similares
Calcium succinate hydrate can be compared with other similar compounds such as:
Calcium fumarate: Similar in structure but differs in the oxidation state of the succinate ion.
Calcium butyrate: Similar in structure but differs in the reduction state of the succinate ion.
Calcium malate: Similar in structure but contains malate ions instead of succinate ions.
Uniqueness: this compound is unique due to its specific combination of calcium and succinate ions, which allows it to participate in both calcium-related biochemical processes and succinate-related metabolic pathways.
Propiedades
Fórmula molecular |
C4H6CaO5 |
|---|---|
Peso molecular |
174.17 g/mol |
Nombre IUPAC |
calcium;butanedioate;hydrate |
InChI |
InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 |
Clave InChI |
QGRXCSKZKNYHEQ-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)








